1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole is a chemical compound that falls under the category of organic compounds known as benzenesulfonamides. This class comprises organic compounds that contain a sulfonamide group attached to a benzene ring. Specifically, this compound features a unique structure that integrates both a benzodioxin moiety and an imidazole ring, which may contribute to its biological activity and potential therapeutic applications.
The compound is classified as a small molecule and is identified by its DrugBank accession number DB07697. It is categorized within the broader class of benzenesulfonamides and is part of various chemical taxonomies, including benzo-1,4-dioxanes and organosulfonamides. The molecular formula for 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole is , with an average molecular weight of approximately 454.517 g/mol .
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole typically involves multi-step organic synthesis techniques. While specific methods for this compound are not extensively documented in the available literature, similar compounds often utilize reactions such as:
The molecular structure of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole can be represented using various chemical notation systems:
COC1=CC=C(C=C1)S(=O)(=O)N1CCN(CC1)S(=O)(=O)C1=CC=C2OCCOC2=C1
HMGDKYUJSFVHIY-UHFFFAOYSA-N
This compound features a complex arrangement of rings and functional groups that contribute to its chemical properties and potential interactions with biological systems .
The chemical reactivity of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole can be explored through various organic reactions typical for imidazole derivatives. Potential reactions include:
These reactions are significant for understanding how this compound might interact with enzymes or receptors in biological systems.
The physical properties of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole include:
Chemical properties include:
Further analytical techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry could provide detailed insights into its physical properties.
The potential applications of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole are primarily in pharmacological research. Its structural features suggest it may have roles in:
Research into this compound could lead to new therapeutic agents targeting specific diseases or conditions influenced by these pathways .
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1